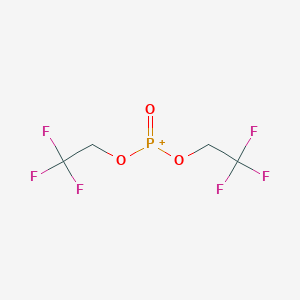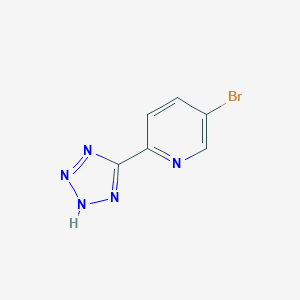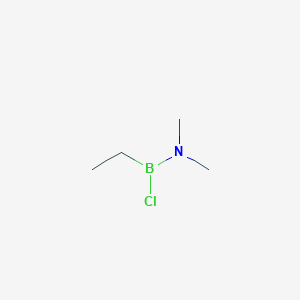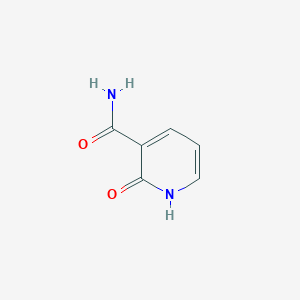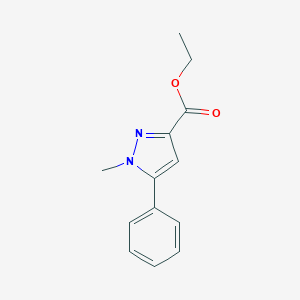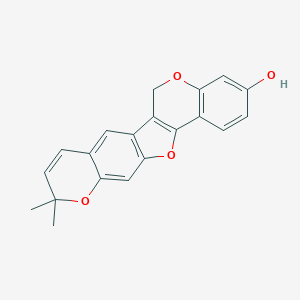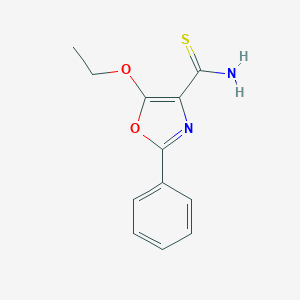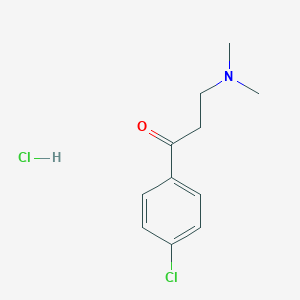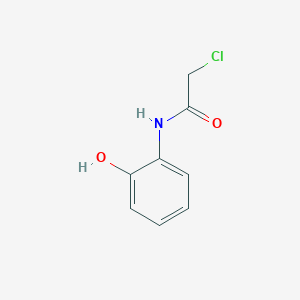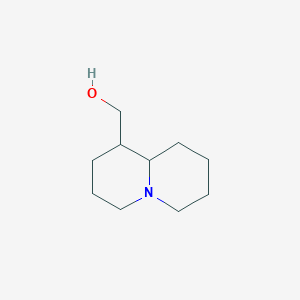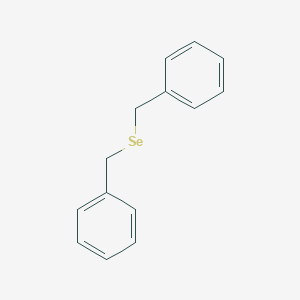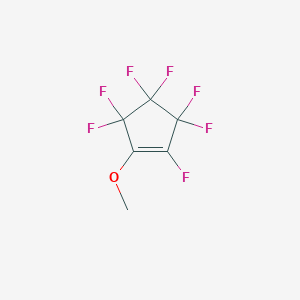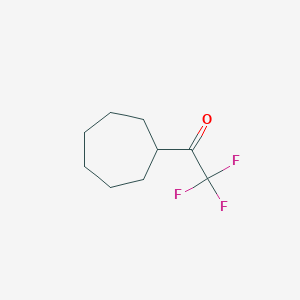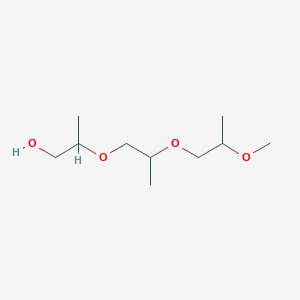
Tripropylene glycol monomethyl ether
Overview
Description
Tripropylene glycol monomethyl ether is an organic compound with the molecular formula C10H22O4. It is a type of glycol ether, which are compounds known for their solvent properties. This compound is often used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tripropylene glycol monomethyl ether typically involves the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation processes to obtain the desired product . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tripropylene glycol monomethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples for analysis.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of paints, coatings, and cleaning agents due to its solvent properties.
Mechanism of Action
The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it a versatile solvent in various applications .
Comparison with Similar Compounds
Tripropylene glycol monomethyl ether can be compared with other glycol ethers such as:
Dipropylene glycol monomethyl ether: Similar in structure but with different solvent properties.
This compound: Has a higher molecular weight and different applications.
1-(2-Methoxypropoxy)propan-2-ol: Similar in structure but with different reactivity and applications
These comparisons highlight the unique properties of this compound that make it suitable for specific industrial and research applications.
Properties
CAS No. |
25498-49-1 |
|---|---|
Molecular Formula |
C10H22O4 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-[1-(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C10H22O4/c1-8(5-11)14-10(3)7-13-9(2)6-12-4/h8-11H,5-7H2,1-4H3 |
InChI Key |
GVZNXUAPPLHUOM-UHFFFAOYSA-N |
SMILES |
CC(CO)OCC(C)OCC(C)OC |
Canonical SMILES |
CC(CO)OC(C)COC(C)COC |
boiling_point |
468 °F at 760 mm Hg (USCG, 1999) 243 °C |
density |
0.965 (USCG, 1999) 0.97 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 |
flash_point |
232 °F (USCG, 1999) 121 °C c.c. |
melting_point |
-110 °F (USCG, 1999) -77.8 °C |
Key on ui other cas no. |
10213-77-1 25498-49-1 |
physical_description |
Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999) COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |
Pictograms |
Irritant |
solubility |
Solubility in water: miscible |
Synonyms |
PPG-3 methyl ether tripropylene glycol methyl ethe |
vapor_density |
Relative vapor density (air = 1): 7.1 |
vapor_pressure |
Vapor pressure, Pa at 20 °C: 3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


